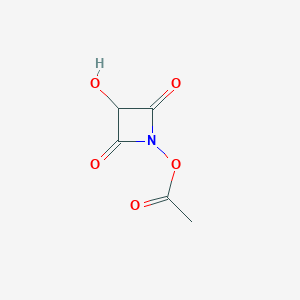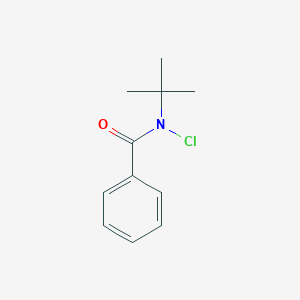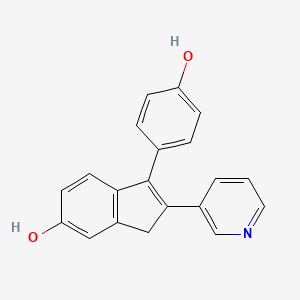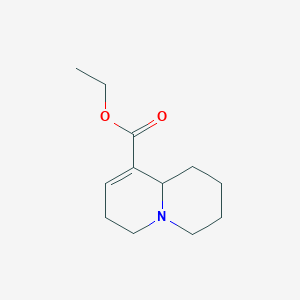![molecular formula C14H30O3Si B14310837 Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester CAS No. 112611-72-0](/img/structure/B14310837.png)
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: is a chemical compound with the molecular formula C11H22O2 and a molecular weight of 186.2912 g/mol . . It is a derivative of octanoic acid, which is a medium-chain fatty acid commonly found in various plant and animal sources.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of 2,2-dimethyloctanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,2-dimethyloctanoic acid+methanolacid catalystmethyl 2,2-dimethyloctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous acid catalysts such as sulfonated resins can enhance the efficiency and selectivity of the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as .
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidation products using strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: in anhydrous ether.
Oxidation: or .
Major Products
Hydrolysis: and .
Reduction: .
Oxidation: or other oxidation products.
Aplicaciones Científicas De Investigación
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of specialty chemicals, flavors, and fragrances.
Mecanismo De Acción
The mechanism of action of Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: can be compared with other similar compounds such as:
Octanoic acid, methyl ester: (methyl octanoate)
Octanoic acid, 2-methyl-, methyl ester: (methyl 2-methyloctanoate)
Octanoic acid, 2-methoxy-, methyl ester: (methyl 2-methoxyoctanoate)
These compounds share similar structural features but differ in their functional groups and chemical properties. The presence of the trimethylsilyl group in This compound imparts unique reactivity and stability, making it distinct from other related compounds.
Propiedades
Número CAS |
112611-72-0 |
|---|---|
Fórmula molecular |
C14H30O3Si |
Peso molecular |
274.47 g/mol |
Nombre IUPAC |
methyl 2,2-dimethyl-3-trimethylsilyloxyoctanoate |
InChI |
InChI=1S/C14H30O3Si/c1-8-9-10-11-12(17-18(5,6)7)14(2,3)13(15)16-4/h12H,8-11H2,1-7H3 |
Clave InChI |
QYMDTMAETXFTTD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)

![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)







![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
